2-Methylbenzylisocyanide
Overview
Description
2-Methylbenzylisocyanide is an organic compound with the molecular formula C9H9N. It is a member of the isocyanide family, characterized by the presence of the isocyanide functional group (-NC). This compound is known for its unique reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzylisocyanide can be synthesized through the dehydration of formamides. One common method involves the use of phosphorus oxychloride and a tertiary nitrogen base like triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another environmentally friendly method uses toluene sulfonyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .
Industrial Production Methods: Industrial production of isocyanides, including this compound, typically follows the Ugi protocol, which involves the dehydration of formamides using phosphorus oxychloride and triethylamine in dichloromethane . This method is favored for its high yield and applicability.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzylisocyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It participates in nucleophilic substitution reactions, forming a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acids are commonly employed.
Major Products:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted isocyanides and related compounds
Scientific Research Applications
2-Methylbenzylisocyanide has a wide range of applications in scientific research:
Chemistry: It is used in multicomponent reactions, such as the Ugi reaction, to synthesize complex molecules.
Biology: It serves as a biochemical reagent in proteomics research.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylbenzylisocyanide involves its unique reactivity due to the isocyanide functional group. The terminal carbon of the isocyanide group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a variety of chemical reactions. This dual reactivity is harnessed in multicomponent reactions to form diverse nitrogenous heterocycles .
Comparison with Similar Compounds
- Benzylisocyanide
- Phenylisocyanide
- Methylisocyanide
Comparison: 2-Methylbenzylisocyanide is unique due to the presence of a methyl group on the benzyl ring, which influences its reactivity and the types of products formed in chemical reactions. Compared to benzylisocyanide, it offers different steric and electronic properties, making it suitable for specific applications in synthetic chemistry .
Properties
IUPAC Name |
1-(isocyanomethyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-5-3-4-6-9(8)7-10-2/h3-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGPEGDSDBHEKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374910 | |
Record name | 2-Methylbenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-95-0 | |
Record name | 1-(Isocyanomethyl)-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602261-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.